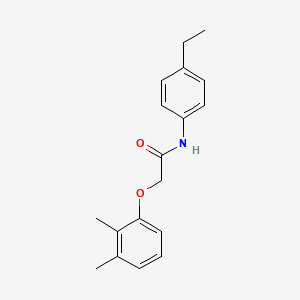

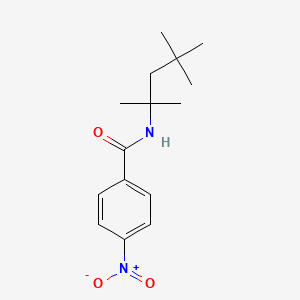

![molecular formula C22H28N2O6S B5515872 N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide involves multiple steps, including the formation of sulfonamide groups and incorporation of dimethylphenyl and morpholinylcarbonyl moieties. These syntheses typically employ reactions like carbamoylation, sulfonation, and subsequent reactions with dimethylphenyl and morpholinyl derivatives (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those similar to the compound of interest, is characterized by extensive intra- and intermolecular hydrogen bonding. This bonding plays a crucial role in stabilizing the structure and influencing its chemical behavior. For example, in certain dimethylphenylcarbamoylbenzenesulfonamides, hydrogen bonding leads to the formation of dimeric units and chains or even macrocyclic rings depending on the positioning of the dimethyl groups (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of this compound and related compounds can be influenced by the presence of the sulfonamide group, which acts as a site for various chemical reactions. These compounds participate in reactions such as hydroformylation when complexed with metals like rhodium, indicating their potential utility in catalysis (Jiang et al., 2001).

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibition Properties

- A study by Lolak et al. (2020) explored a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties. These compounds, including morpholine-substituted ones, demonstrated moderate DPPH radical scavenging and metal chelating activity. They also showed inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, linked to diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Biological Screening and Enzyme Inhibition

- Another research by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of benzenesulfonamide. These compounds were screened for antibacterial properties and enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Antitumor Activity and Molecular Docking

- Research by Fahim and Shalaby (2019) on benzenesulfonamide derivatives revealed that certain chlorinated compounds showed excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking studies were conducted to evaluate the potential interaction of these compounds with enzymes (Fahim & Shalaby, 2019).

Pharmacological Evaluation

- A study by Yamali et al. (2020) synthesized a novel series of benzenesulfonamides and evaluated their inhibitory profile against enzymes like acetylcholinesterase and human carbonic anhydrase. These compounds showed significant inhibitory effects at nanomolar levels (Yamali et al., 2020).

Propiedades

IUPAC Name |

N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(morpholine-4-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-16-6-5-7-17(2)21(16)30-15-18(25)14-23-31(27,28)20-9-4-3-8-19(20)22(26)24-10-12-29-13-11-24/h3-9,18,23,25H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFQYZZGVOXVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)N3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

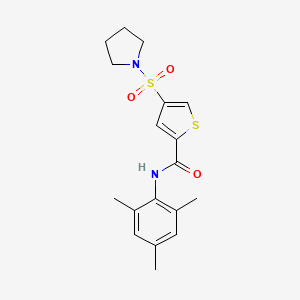

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

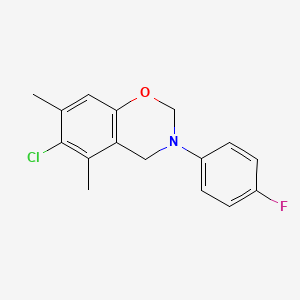

![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)

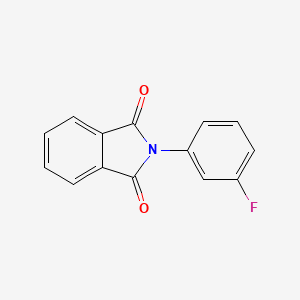

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)